molecular formula C16H16N2O4 B10832255 2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-5-amine

2-(3,4,5-Trimethoxyphenyl)-1,3-benzoxazol-5-amine

Cat. No.: B10832255
M. Wt: 300.31 g/mol
InChI Key: HVSQIFZUOAJQOV-UHFFFAOYSA-N
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Description

Benzo[d]oxazole derivative 4 is a heterocyclic compound that features a fused benzene and oxazole ring. This compound is part of a broader class of benzoxazole derivatives known for their diverse biological activities and significant roles in medicinal chemistry. Benzo[d]oxazole derivatives have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[d]oxazole derivative 4 typically involves the cyclization of ortho-aminophenol with carboxylic acids or their derivatives. One common method includes the reaction of ortho-aminophenol with formic acid under reflux conditions to yield the desired benzoxazole derivative . Another approach involves the use of ortho-aminophenol and aldehydes in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of Benzo[d]oxazole derivative 4 often employs high-yielding and cost-effective methods. One such method includes the use of ortho-aminophenol and carboxylic acids in the presence of a dehydrating agent like polyphosphoric acid . This method ensures high purity and yield, making it suitable for large-scale production.

Mechanism of Action

Comparison with Similar Compounds

Benzo[d]oxazole derivative 4 can be compared with other similar compounds, such as:

Uniqueness: Its ability to modulate multiple molecular targets and pathways makes it a versatile and valuable compound for scientific research .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-amine

InChI

InChI=1S/C16H16N2O4/c1-19-13-6-9(7-14(20-2)15(13)21-3)16-18-11-8-10(17)4-5-12(11)22-16/h4-8H,17H2,1-3H3

InChI Key

HVSQIFZUOAJQOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

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